molecular formula C8H9Cl B104129 1-Chloro-2,4-dimethylbenzene CAS No. 95-66-9

1-Chloro-2,4-dimethylbenzene

Cat. No. B104129
CAS RN: 95-66-9
M. Wt: 140.61 g/mol
InChI Key: UIEVCEQLNUHDIF-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dimethylbenzene is a chlorinated derivative of dimethylbenzene (xylene), where a chlorine atom is substituted at the first position of the benzene ring, and two methyl groups are substituted at the second and fourth positions. This compound is an intermediate in the synthesis of various chemicals and has been studied for its reactivity and physical properties.

Synthesis Analysis

The synthesis of chlorinated dimethylbenzenes can occur through the chlorination of dimethylbenzene. For example, the uncatalyzed chlorination of 1,4-dimethylbenzene results in a mixture of nuclear and side-chain chloro derivatives, which can be separated and identified using gas chromatography . Although this paper does not directly discuss 1-chloro-2,4-dimethylbenzene, the methodology could be applicable for its synthesis.

Molecular Structure Analysis

The molecular structure of chlorinated dimethylbenzenes can be complex due to the presence of different substituents. For instance, the title compounds 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene have been studied for their crystal structures, revealing different orientations of the methoxy groups and varying C-O-C bond angles . These structural analyses provide insights into the electronic and steric effects of substituents on the benzene ring, which are relevant to understanding the behavior of 1-chloro-2,4-dimethylbenzene.

Chemical Reactions Analysis

Chlorinated dimethylbenzenes can undergo various chemical reactions. For example, the nitration of 1-chloro-2,3-dimethylbenzene in acetic anhydride leads to the formation of nitrocyclohexadienyl acetates and their subsequent rearomatization . This study demonstrates the reactivity of chlorinated dimethylbenzenes under electrophilic aromatic substitution conditions, which could be extrapolated to the reactivity of 1-chloro-2,4-dimethylbenzene.

Physical and Chemical Properties Analysis

The physical properties of chlorinated dimethylbenzenes can be predicted from their molecular structure. The chromatographic separation of chloro derivatives of dimethylbenzene and the prediction of their boiling points using empirical relationships between Kovats retention indices and physico-chemical properties have been reported . This information is crucial for understanding the volatility and separation techniques applicable to 1-chloro-2,4-dimethylbenzene.

Scientific Research Applications

  • Chromatographic Analysis : 1-Chloro-2,4-dimethylbenzene has been studied for its chromatographic properties. Bermejo, Blanco, and Guillén (1985) investigated the separation of chloro derivatives of dimethylbenzene, including 1-Chloro-2,4-dimethylbenzene, using gas chromatography, demonstrating its utility in analytical chemistry for identifying and separating complex mixtures (Bermejo, Blanco, & Guillén, 1985).

  • Chemical Kinetic Modeling : Gail et al. (2008) explored the kinetics of 1,2-Dimethylbenzene oxidation and ignition, which can offer insights into the reactivity and combustion properties of related compounds such as 1-Chloro-2,4-dimethylbenzene (Gaïl, Dagaut, Black, & Simmie, 2008).

  • Synthesis of Complex Molecules : Research by Fischer and Greig (1974) on the electrophilic substitution by a phenonium ion derived from 1-chloro-2,3-dimethylbenzene illustrates the compound's potential in synthetic organic chemistry (Fischer & Greig, 1974).

  • Molecular Structure Studies : Wiedenfeld et al. (2004) examined the molecular structure of derivatives of 1-Chloro-2,4-dimethylbenzene, contributing to the understanding of molecular conformations and interactions in complex organic molecules (Wiedenfeld, Nesterov, Minton, & Montoya, 2004).

  • Metal Vapour Synthesis : Lumme et al. (1983) explored the metal vapour syntheses of compounds involving 1-Chloro-2,4-dimethylbenzene, highlighting its role in the formation of metal-organic complexes (Lumme, Bagh, Kahima, & Karrus, 1983).

  • Organometallic Chemistry : Research on palladium(II) complexes involving derivatives of 1-Chloro-2,4-dimethylbenzene by Ghedini et al. (1992) provides insights into the field of organometallic chemistry and complex formation (Ghedini, Neve, Pucci, Cesarotti, & Grassi, 1992).

Safety And Hazards

Inhalation or contact with 1-Chloro-2,4-dimethylbenzene may irritate or burn skin and eyes . Vapors may cause dizziness or suffocation . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-chloro-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEVCEQLNUHDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335157
Record name 1-Chloro-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,4-dimethylbenzene

CAS RN

95-66-9
Record name 1-Chloro-2,4-dimethylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 95-66-9
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Synthesis routes and methods

Procedure details

0.5 g of anhydrous aluminium chloride was added to 15 g of 2,4-dimethylphenyl chloroformate and the mixture was heated at 200° C. for 3 hours at normal pressure. The reaction mixture was cooled and worked up as described in Example 1. 2,4-Dimethylchlorobenzene was obtained in a yield of 20%, which is considerable despite the unfavourable substitution pattern.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-2,4-dimethylbenzene
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Reactant of Route 6
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Citations

For This Compound
27
Citations
J Zeng, T Torigoe, Y Kuninobu - ACS Catalysis, 2022 - ACS Publications
Site-selective C(sp 3 )–H alkylation of 2-methylanilinium salts via radical intermediates was developed. The anionic decatungstate photocatalyst ([W 10 O 32 ] 4– ) interacts with the …
Number of citations: 11 pubs.acs.org
R Schmidt, A Stolle, B Ondruschka - Green chemistry, 2012 - pubs.rsc.org
Aryl chlorides and bromides are formed from arenes in a ball mill using KHSO5 and NaX (X = Cl, Br) as oxidant and halogen source, respectively. Investigation of the reaction …
Number of citations: 95 pubs.rsc.org
S Kuhl, Y Fort, R Schneider - Journal of organometallic chemistry, 2005 - Elsevier
Nickel complexes of N-heterocyclic carbenes were examined for effecting C–N coupling reactions between aromatic diamines and aryl chlorides of varying electron density. The Ni(0)·…
Number of citations: 18 www.sciencedirect.com
DA Rogers, JM Gallegos, MD Hopkins, AA Lignieres… - Tetrahedron, 2019 - Elsevier
A variety of arenes and heteroarenes are chlorinated in moderate to excellent yields using N-chlorosuccinimide (NCS) under visible-light activated conditions. A screening of known …
Number of citations: 22 www.sciencedirect.com
DA Rogers - 2020 - search.proquest.com
The efficiency of electrophilic (hetero) aromatic halogenation by NX reagents is significantly enhanced by select organic dye organocatalysts. According to mechanistic experiments, the …
Number of citations: 0 search.proquest.com
A Chin… - 1986 - apps.dtic.mil
The qualitative quantitative analyses on the combustion effluents from black and white colored smoke devices have been completed. Techniques for qualitative identification of the …
Number of citations: 0 apps.dtic.mil
M Giannerini, M Fañanás-Mastral, BL Feringa… - … Selectivity Control with … - research.rug.nl
A brief analysis of the 100 top-selling drugs [1] suggests immediately, even to the less experienced reader, how essential it is in chemistry to master and innovate the transformation of …
Number of citations: 0 research.rug.nl
M Barańska, M Rychlik‐Sych… - International Journal …, 2019 - Wiley Online Library
Aim It is commonly assumed that a genetically determined polymorphism of xenobiotic biotransformation plays a particular role in the development of such disease entities in which …
Number of citations: 4 onlinelibrary.wiley.com
M Giannerini - 2015 - research.rug.nl
The high reactivity of hard organometallic reagents represents, at the same time, their main advantage and limitation. Therefor it is a main challenge for chemists to develop procedures …
Number of citations: 3 research.rug.nl
J Gaspar, S Rodrigues, OM Gil, I Manita… - Cancer genetics and …, 2004 - Elsevier
Since exposure to ionizing radiation, a risk factor for thyroid cancer, may produce genotoxins potentially eliminated by glutathione-S-transferases, we conducted a case control study to …
Number of citations: 63 www.sciencedirect.com

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